molecular formula C12H19NO3 B12301683 [(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid CAS No. 1823487-53-1

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid

Cat. No.: B12301683
CAS No.: 1823487-53-1
M. Wt: 225.28 g/mol
InChI Key: DVKHJXNJCBMZJT-UHFFFAOYSA-N
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Description

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl group, a methyl group, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazole ring. Detailed synthetic routes can vary, but they generally involve multi-step processes that require precise control over temperature, pH, and reaction time.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazoleacetic acid
  • Cyclohexylmethylisoxazole
  • Methylcyclohexylisoxazole

Uniqueness

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid stands out due to its specific combination of functional groups and structural features

Properties

CAS No.

1823487-53-1

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-(3-cyclohexyl-5-methyl-4H-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C12H19NO3/c1-12(8-11(14)15)7-10(13-16-12)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,14,15)

InChI Key

DVKHJXNJCBMZJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2CCCCC2)CC(=O)O

Origin of Product

United States

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